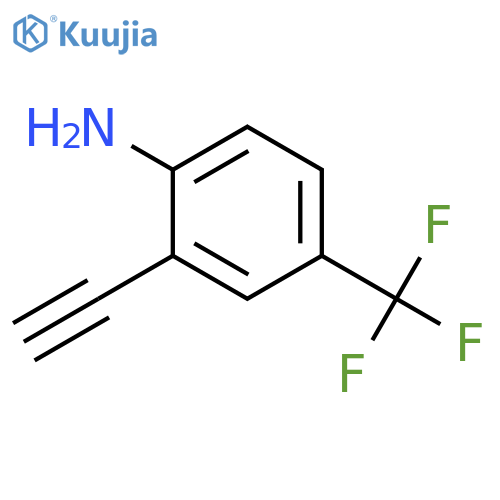Cas no 878133-02-9 (2-ethynyl-4-(trifluoromethyl)aniline)

878133-02-9 structure
商品名:2-ethynyl-4-(trifluoromethyl)aniline
CAS番号:878133-02-9
MF:C9H6F3N
メガワット:185.145852565765
MDL:MFCD20701902
CID:4279392
PubChem ID:86225879
2-ethynyl-4-(trifluoromethyl)aniline 化学的及び物理的性質
名前と識別子
-
- Benzenamine, 2-ethynyl-4-(trifluoromethyl)-
- 2-ethynyl-4-(trifluoromethyl)aniline
- 878133-02-9
- EN300-8129244
- F1957-0834
- SCHEMBL2432042
- 967-254-0
- AKOS040766188
-
- MDL: MFCD20701902
- インチ: InChI=1S/C9H6F3N/c1-2-6-5-7(9(10,11)12)3-4-8(6)13/h1,3-5H,13H2
- InChIKey: RJRLOKZIXGFZET-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 185.04523368Da
- どういたいしつりょう: 185.04523368Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
2-ethynyl-4-(trifluoromethyl)aniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1957-0834-1g |
2-ethynyl-4-(trifluoromethyl)aniline |
878133-02-9 | 95%+ | 1g |
$715.0 | 2023-09-06 | |
| Life Chemicals | F1957-0834-10g |
2-ethynyl-4-(trifluoromethyl)aniline |
878133-02-9 | 95%+ | 10g |
$3065.0 | 2023-09-06 | |
| Life Chemicals | F1957-0834-0.25g |
2-ethynyl-4-(trifluoromethyl)aniline |
878133-02-9 | 95%+ | 0.25g |
$330.0 | 2023-09-06 | |
| Enamine | EN300-8129244-1.0g |
2-ethynyl-4-(trifluoromethyl)aniline |
878133-02-9 | 95.0% | 1.0g |
$743.0 | 2025-02-20 | |
| Life Chemicals | F1957-0834-2.5g |
2-ethynyl-4-(trifluoromethyl)aniline |
878133-02-9 | 95%+ | 2.5g |
$1430.0 | 2023-09-06 | |
| Aaron | AR028DQ2-50mg |
2-ethynyl-4-(trifluoromethyl)aniline |
878133-02-9 | 95% | 50mg |
$265.00 | 2025-02-17 | |
| Aaron | AR028DQ2-250mg |
2-ethynyl-4-(trifluoromethyl)aniline |
878133-02-9 | 95% | 250mg |
$530.00 | 2025-02-17 | |
| Enamine | EN300-8129244-10g |
2-ethynyl-4-(trifluoromethyl)aniline |
878133-02-9 | 95% | 10g |
$3191.0 | 2023-09-02 | |
| 1PlusChem | 1P028DHQ-1g |
2-ethynyl-4-(trifluoromethyl)aniline |
878133-02-9 | 93% | 1g |
$981.00 | 2024-04-20 | |
| 1PlusChem | 1P028DHQ-500mg |
2-ethynyl-4-(trifluoromethyl)aniline |
878133-02-9 | 93% | 500mg |
$778.00 | 2024-04-20 |
2-ethynyl-4-(trifluoromethyl)aniline 関連文献
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
878133-02-9 (2-ethynyl-4-(trifluoromethyl)aniline) 関連製品
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 2279938-29-1(Alkyne-SS-COOH)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬